molecular formula C22H28N2O5S B3999695 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B3999695
M. Wt: 432.5 g/mol
InChI Key: HKDZERAWIUGWCO-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a phenylethyl group, and a dimethoxybenzenesulfonyl group, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through alkylation reactions.

    Addition of the Dimethoxybenzenesulfonyl Group: The final step involves sulfonylation to introduce the dimethoxybenzenesulfonyl group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts to drive the reactions towards desired products.

Scientific Research Applications

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Research: Researchers investigate its effects on cellular pathways and its potential as a tool in biochemical studies.

    Industrial Applications: It may be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:

    1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXYLIC ACID: This compound differs by having a carboxylic acid group instead of a carboxamide group.

    1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-PHENYLETHYL)PIPERIDINE-4-ETHYLAMINE: This compound features an ethylamine group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-28-20-9-8-19(16-21(20)29-2)30(26,27)24-14-11-18(12-15-24)22(25)23-13-10-17-6-4-3-5-7-17/h3-9,16,18H,10-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDZERAWIUGWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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